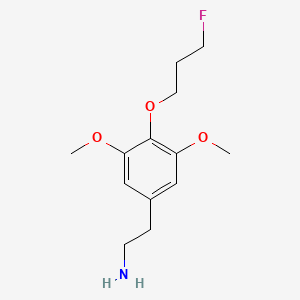
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring and multiple methoxy groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 3-methoxyphenyl-substituted thioamide reacts with an α-haloketone.
Aldol Condensation: The thiazole intermediate can then undergo an aldol condensation with 3,4,5-trimethoxybenzaldehyde to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with thiazole rings are often explored as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Thiazole derivatives are studied for their potential antimicrobial properties.
Cancer Research: Some compounds with similar structures have shown promise in inhibiting cancer cell growth.
Industry
Dyes and Pigments: Methoxy-substituted aromatic compounds are used in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple methoxy groups and the thiazole ring could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the additional methoxy groups on the phenyl ring.
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Has fewer methoxy groups.
Uniqueness
The unique combination of the thiazole ring and multiple methoxy groups in (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-6-15(11-17)18-13-29-22(24-18)16(12-23)8-14-9-19(26-2)21(28-4)20(10-14)27-3/h5-11,13H,1-4H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMOLDWAJDXBOO-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)





![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)
![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)
![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)



